Methyl 4,6-dichloronicotinate

Description

Significance of the Nicotinic Acid Scaffold in Chemical Sciences

The nicotinic acid scaffold, a pyridine (B92270) ring with a carboxylic acid at the 3-position, is a privileged structure in medicinal chemistry and the broader chemical sciences. ekb.egrsc.org As a fundamental component of Vitamin B3 (niacin), it is integral to numerous metabolic processes in living organisms. ekb.egresearchgate.net The pyridine ring system is a common N-heteroaromatic feature found in a vast array of physiologically active molecules, both natural and synthetic. ekb.egrsc.org Its importance is underscored by its presence in thousands of existing drug molecules, where it serves as a core component in treatments for a wide range of conditions. rsc.org The scaffold's versatility allows for functionalization at various positions, leading to a diverse array of derivatives with significant therapeutic potential, including anti-inflammatory, lipid-lowering, and antimicrobial activities. rsc.orgresearchgate.netacs.org

Overview of Halogenated Nicotinates in Advanced Organic Synthesis

Halogenated nicotinates are highly valuable intermediates in advanced organic synthesis. The introduction of halogen atoms onto the nicotinic acid framework significantly enhances its synthetic utility. acs.org These halogen substituents act as versatile handles, serving as leaving groups in nucleophilic aromatic substitution reactions or as coupling partners in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. lookchem.com This reactivity allows for the construction of complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds. nih.gov Ethyl 4,6-dichloronicotinate, a closely related compound, is a prime example of a versatile building block used in the synthesis of pharmaceuticals and agrochemicals due to the reactivity of its chloro-substituents. lookchem.comchemshuttle.com The strategic placement of halogens can also influence the electronic properties and metabolic stability of the final molecules, making these intermediates prized in drug discovery and materials science.

Research Trajectory of Methyl 4,6-Dichloronicotinate within Contemporary Chemistry

Within the family of halogenated nicotinates, this compound has emerged as a significant intermediate. Its research trajectory is closely tied to its application as a precursor for more complex, high-value molecules. It is recognized as an important raw material and intermediate for organic synthesis, particularly in the pharmaceutical and agrochemical sectors. cymitquimica.com The compound serves as a critical building block in the development of targeted bioactive compounds. For instance, its ethyl ester analog, Ethyl 4,6-dichloronicotinate, is a key intermediate in synthesizing Hsp90 inhibitors with antitumor activities and in creating IRAK4 inhibitors for treating inflammatory conditions. lookchem.comnih.gov Research has focused on leveraging the two chlorine atoms for sequential and site-selective reactions to build functionalized heterocyclic systems. lookchem.com

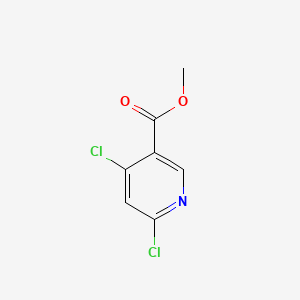

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4,6-dichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJMDUMJSZTJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377292 | |

| Record name | methyl 4,6-dichloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65973-52-6 | |

| Record name | methyl 4,6-dichloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL4,6-DICHLORONICOTINATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways Involving Methyl 4,6 Dichloronicotinate

Established Synthetic Routes to Methyl 4,6-Dichloronicotinate Precursors

The synthesis of this compound often begins with more fundamental precursors. One key antecedent is 4,6-dihydroxynicotinic acid. ontosight.ai This dihydroxy acid can be prepared through various methods, including the hydroxylation of nicotinic acid derivatives. Industrially, its production is optimized for scalability and cost-effectiveness. Another significant precursor is 2,4-dichloro-5-methylpyridine (B1314159), which is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.comchemimpex.comguidechem.com The synthesis of 2,4-dichloro-5-methylpyridine can be achieved by reacting 2-chloro-5-methylpyridine (B98176) 1-oxide with phosphorus oxychloride in dichloromethane (B109758). chemicalbook.com An alternative pathway involves the direct chlorination of 2-chloro-5-methyl-4-nitro-pyridine, which circumvents the need for a diazotization step. dissertationtopic.net

Further synthetic strategies involve the manipulation of 2-chloro-5-methylpyridine, which can undergo oxidation, nitration, chlorination, and esterification to introduce various reactive groups, ultimately leading to the formation of compounds like ethyl 4,6-dichloronicotinate. dissertationtopic.net

Derivatization Strategies from this compound

Hydrolysis and Ester Transformations

Esters like this compound can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol. This reaction typically requires the presence of water and a strong acid or base catalyst, often with heating to achieve a reasonable rate. ambeed.com

Conversion to 4,6-Dichloronicotinic Acid

A primary transformation of this compound is its hydrolysis to 4,6-dichloronicotinic acid. This conversion is a critical step in the synthesis of other derivatives. For instance, the hydrolysis of the analogous ethyl 4,6-dichloronicotinate is achieved by treating it with sodium hydroxide (B78521) in a solvent mixture of tetrahydrofuran (B95107), methanol (B129727), and water. Subsequent acidification of the reaction mixture precipitates the 4,6-dichloronicotinic acid. This acid can then be converted to 4,6-dichloronicotinoyl chloride by reacting it with thionyl chloride.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for aryl halides bearing electron-withdrawing groups, such as this compound. pressbooks.pub The reaction proceeds via a two-step mechanism involving the initial addition of a nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the halide leaving group. pressbooks.pub

Regioselectivity Studies in SNAr Reactions

The presence of two chlorine atoms at the 4- and 6-positions of the pyridine (B92270) ring in this compound raises the question of regioselectivity in SNAr reactions. Studies on the related compound, methyl 2,6-dichloronicotinate, have shown that the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For example, reaction with methylamine (B109427) can lead to a mixture of isomers, while a more sterically hindered amine may favor substitution at the 6-position. gu.se In the case of 2,6-dichloronicotinic acid, regioselective Suzuki coupling with aryl boronic acids has been achieved to synthesize 6-aryl-2-chloronicotinic acids. researchgate.net The regioselectivity of SNAr reactions on dichloropyrimidines is also known to be highly sensitive to substituents on the ring. wuxiapptec.com

Catalyst Systems in SNAr Reactions (e.g., DABCO-catalyzed)

Catalysts can play a crucial role in enhancing the rate and controlling the selectivity of SNAr reactions. Various catalysts, including metal complexes and organic bases, have been employed. acsgcipr.org One notable example is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst. eurjchem.comresearchgate.net Research has demonstrated that DABCO can effectively catalyze the SNAr reaction of methyl 2,6-dichloronicotinate with phenols, leading to the exclusive formation of 6-aryloxy ethers in high yields. eurjchem.comcolab.ws This highlights the potential of using nucleophilic catalysts like DABCO to direct the regioselectivity of substitution on dihalopyridine systems. acsgcipr.org

Substitution of Chlorine Atoms at Pyridine Ring Positions

The chlorine atoms at the 4- and 6-positions of the pyridine ring in this compound are susceptible to nucleophilic aromatic substitution (SNAr) reactions. atomfair.com This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives.

The regioselectivity of these substitution reactions can often be controlled by the reaction conditions and the nature of the nucleophile. For instance, in the reaction of methyl 2,6-dichloropyridine-3-carboxylate with methylamine, a mixture of the 2- and 6-substituted products is obtained. researchgate.net However, with sodium methoxide, the reaction shows a high degree of regioselectivity for the 6-position in solvents like N,N-dimethylformamide (DMF) and methanol (MeOH). researchgate.net Similarly, treatment of methyl 2,6-dichloropyridine-3-carboxylate with 4-methylbenzenethiolate anion in DMF results in a greater than 97% regioselectivity for substitution at the 6-position. researchgate.net

The choice of base can also influence the regioselectivity of SNAr reactions. This base-dependent regioselectivity is a synthetically useful strategy for obtaining various aminopyridines. researchgate.net The steric and electronic properties of substituents on the pyridine ring and the nucleophile also play a critical role in directing the outcome of the substitution. researchgate.net For example, bulky substituents near the pyridine ring can direct the regioselectivity towards the 6-position. gu.se

Coupling Reactions and Heterocycle Annulation

This compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling. ambeed.com These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination allows for the introduction of an amino group at specific positions on the pyridine ring. For example, the palladium-catalyzed coupling of this compound with ammonia (B1221849) or benzophenone (B1666685) imine can introduce an amino group at the 5-position.

The Suzuki coupling reaction, which couples the dichloronicotinate with boronic acids, is another important transformation. The regioselectivity of the Suzuki coupling can be influenced by the catalyst, solvent, and the nature of the substituents on the coupling partners. researchgate.net For instance, the use of Pd(PPh₃)₄ as a catalyst in aqueous dioxane has been shown to achieve regioselective coupling of 2,6-dichloronicotinic acid with aryl boronic acids to synthesize 6-aryl-2-chloronicotinic acids. researchgate.netresearchgate.net

Reduction and Oxidation Reactions

The functional groups present in this compound can undergo both reduction and oxidation reactions, further expanding its synthetic utility.

The ester group can be reduced to a primary alcohol. For example, the reduction of ethyl 4,6-dichloronicotinate with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) yields the corresponding alcohol. google.com A subsequent oxidation of the primary alcohol can then be performed. For instance, manganese dioxide (MnO₂) can be used to oxidize the alcohol to an aldehyde, which can then undergo further reactions like cyclization. researchgate.net

The pyridine ring itself can also participate in redox reactions. The compound can be oxidized to form higher oxidation state compounds using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. Conversely, the chloro substituents can be reduced under certain conditions.

Chemo- and Regioselectivity in Functionalization

Controlling the chemo- and regioselectivity is a critical aspect of the functionalization of this compound. The presence of multiple reactive sites—the two chlorine atoms, the ester group, and the pyridine ring itself—necessitates careful selection of reagents and reaction conditions to achieve the desired outcome.

As discussed previously, the regioselectivity of nucleophilic aromatic substitution is highly dependent on factors such as the solvent, base, and the steric and electronic nature of the substituents. researchgate.netresearchgate.netgu.se For example, a study on the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine (B117243) found that the regioselectivity for substitution at the 2-position could be switched to the 6-position by changing the solvent. gu.se Specifically, a high regioselectivity for the 2-isomer was observed in dichloromethane, while a preference for the 6-isomer was seen in dimethyl sulfoxide. gu.se

In cross-coupling reactions like the Suzuki-Miyaura reaction, achieving selectivity when coupling polyhalogenated heteroarenes with identical halogen atoms is challenging and is primarily governed by steric and electronic effects, as well as the presence of directing groups adjacent to the reaction sites. researchgate.net

Sustainable and Green Chemistry Approaches in Synthesis

Recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis and functionalization of compounds like this compound. Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. researchgate.net

One approach involves the use of greener solvents. For example, replacing hazardous solvents like dichloromethane with more environmentally benign alternatives such as cyclopentyl methyl ether (CPME) in chlorination steps can reduce the environmental impact while maintaining reaction efficiency.

Catalyst recycling is another key aspect of green chemistry. The use of immobilized palladium catalysts, for instance on mesoporous silica, allows for the catalyst to be recovered and reused for multiple reaction cycles without a significant loss of activity, thereby reducing costs and waste.

Microwave-assisted synthesis offers a rapid and energy-efficient alternative to conventional heating methods for certain reactions. For example, microwave irradiation can significantly accelerate the chlorination of methyl 5-aminonicotinate.

Furthermore, the development of photochemical and electrochemical methodologies for reactions such as methylation provides sustainable and broadly applicable tools for creating valuable methylated products. rsc.org These approaches often proceed under mild conditions and can offer high selectivity. rsc.org

Advanced Spectroscopic and Analytical Characterization for Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H) and carbon (¹³C). bldpharm.com For Methyl 4,6-dichloronicotinate, ¹H and ¹³C NMR spectra confirm the molecular structure. tcichemicals.com The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring and the three protons of the methyl ester group. A predicted ¹H NMR spectrum in DMSO-d₆ shows a singlet at 8.84 ppm corresponding to the proton at the C2 position and a singlet for the proton at the C5 position, alongside the methyl group signal. The ¹³C NMR spectrum provides data on all seven carbon atoms in the molecule, with chemical shifts influenced by the electronegative chlorine and nitrogen atoms, as well as the carbonyl group.

Table 1: Predicted ¹H and Expected ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | H-2 | ~8.84 (in DMSO-d₆) chemscene.com | Aromatic proton, singlet. |

| H-5 | ~7.5-8.0 | Aromatic proton, singlet. | |

| -OCH₃ | ~3.9 | Methyl ester protons, singlet. | |

| ¹³C | C=O | ~164 | Ester carbonyl carbon. |

| C-2 | ~150-155 | Aromatic carbon adjacent to nitrogen. | |

| C-6 | ~150-155 | Aromatic carbon, attached to Cl. | |

| C-4 | ~140-145 | Aromatic carbon, attached to Cl. | |

| C-3 | ~125-130 | Aromatic carbon with ester substituent. | |

| C-5 | ~120-125 | Aromatic CH carbon. | |

| -OCH₃ | ~53 | Methyl ester carbon. |

Note: ¹³C chemical shifts are estimates based on typical values for substituted pyridines and may vary based on solvent and experimental conditions.

Hyperpolarization Techniques for Enhanced NMR Signal Detection (e.g., SABRE)

A significant challenge in NMR spectroscopy is its inherently low sensitivity. Hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) can overcome this limitation by dramatically increasing the polarization of nuclear spins, leading to substantial signal enhancements. The SABRE method utilizes a polarization transfer catalyst, typically an iridium complex, to transfer the spin order from parahydrogen (a spin isomer of H₂) to a substrate molecule through reversible binding. fluoromart.com

Research on nicotinic acid derivatives, which are structurally related to this compound, has demonstrated the efficacy of SABRE. Studies on methyl-4,6-d₂-nicotinate, a deuterated analogue, have shown that this technique can achieve significant ¹H polarization levels. fluoromart.com The process involves bubbling parahydrogen through a solution containing the substrate and an iridium catalyst, such as [IrCl(COD)(IMes)], in a suitable solvent like methanol-d₄. This transiently forms a complex where polarization is transferred from the parahydrogen-derived hydrides to the substrate's nuclei. This approach can enhance signal detectability by several orders of magnitude, making it possible to acquire high-quality spectra on low-concentration samples or with benchtop NMR spectrometers. fluoromart.com

Chromatographic Techniques for Mixture Analysis and Purity Assessment (e.g., Gas Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic methods are essential for separating components in a mixture and assessing the purity of a compound. Gas Chromatography (GC) is particularly well-suited for volatile and thermally stable compounds like this compound. Commercial suppliers routinely use GC to determine the purity of this compound, often reporting values greater than 95.0%. tcichemicals.comtcichemicals.comavantorsciences.com

In a research context, GC coupled with Mass Spectrometry (GC-MS) provides a powerful analytical tool. A study on the analysis of various dihalonicotinic acids involved their conversion to the corresponding methyl esters, including structures analogous to this compound, for GC-MS analysis. uark.edu This method allows for the effective separation of closely related halogenated isomers on a capillary column, with each compound exhibiting a distinct retention time. The subsequent mass analysis confirms the identity of each separated component. uark.edu Such methods are crucial for monitoring reaction progress, identifying byproducts, and ensuring the purity of the final product. uark.edu The detection limit for similar dihalonicotinate methyl esters has been reported to be around 1 ng/µL, highlighting the sensitivity of the technique. uark.edu

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.comedinst.com An IR spectrum arises from vibrations that cause a change in the molecule's dipole moment, while a Raman spectrum results from vibrations that change the molecule's polarizability. edinst.comphotothermal.com

For this compound, the IR and Raman spectra would be characterized by vibrations corresponding to its specific functional groups and the pyridine ring structure. While a specific spectrum for this exact compound is not detailed in the searched literature, the expected vibrational frequencies can be inferred from data on substituted pyridines and esters.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR & Raman | Vibrations of the two C-H bonds on the pyridine ring. |

| C=O Stretch (Ester) | 1730 - 1715 | IR (Strong) | Characteristic strong absorption for the ester carbonyl group. |

| Pyridine Ring C=C, C=N Stretches | 1600 - 1400 | IR & Raman | Multiple bands corresponding to the aromatic ring stretching. |

| C-O Stretch (Ester) | 1300 - 1100 | IR | Two distinct bands are expected for the C-O-C linkage. |

| C-Cl Stretch | 850 - 550 | IR & Raman | Stretching vibrations of the carbon-chlorine bonds. |

| Ring Breathing/Deformation | 1050 - 990 | Raman (Strong) | Symmetric vibration of the entire pyridine ring. |

Note: These are general ranges and the exact positions can be influenced by the specific electronic effects of the substituents.

Analysis of these vibrational modes provides a molecular fingerprint, useful for structural confirmation and for studying intermolecular interactions in different physical states. jchps.com Comparing spectra of the solid versus a solution can also reveal information about crystal packing effects. irdg.org

Mass Spectrometry for Molecular Structure Confirmation

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. uni-saarland.de For this compound (C₇H₅Cl₂NO₂), the calculated molecular weight is approximately 206.03 g/mol . bldpharm.comchemscene.com

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 206, along with isotopic peaks at m/z 208 and 210 due to the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl). The relative intensities of these isotopic peaks would be characteristic of a molecule containing two chlorine atoms.

The fragmentation of the molecular ion provides further structural evidence. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. libretexts.orgmiamioh.edu

Table 3: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion (m/z) | Neutral Loss | Description |

|---|---|---|

| 206/208/210 | - | Molecular ion peak [M]⁺˙, showing the characteristic isotopic pattern for two Cl atoms. |

| 175/177/179 | -OCH₃ (31 Da) | Loss of the methoxy (B1213986) radical from the ester group. |

| 147/149 | -COOCH₃ (59 Da) | Loss of the entire methyl carboxylate radical. |

| 140/142 | -Cl, -CO (63 Da) | Loss of a chlorine radical followed by loss of carbon monoxide. |

| 112 | -2Cl (70 Da) | Loss of both chlorine atoms (less common as a single step). |

Note: The listed m/z values correspond to the fragment containing the most abundant isotopes.

This fragmentation data, often obtained from a GC-MS experiment, provides definitive confirmation of the molecule's identity and structure. uark.edu

Advanced X-ray Crystallography Studies for Solid-State Structure Elucidation

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This compound is a solid at room temperature, with a reported melting point in the range of 41-47 °C, making it suitable for single-crystal X-ray diffraction analysis. nih.govtcichemicals.comsigmaaldrich.com

A study published in 2011 reported the crystal structure of this compound. nih.gov The analysis revealed that the compound crystallizes with two independent molecules in the asymmetric unit. The bond lengths and angles were found to be within normal ranges. The study also noted that the dihedral angles between the methoxycarbonyl group and the pyridine ring were 10.9° and 8.1° for the two independent molecules. nih.gov In the crystal lattice, the molecules are linked into layers by weak intermolecular C-H···O hydrogen bonds. nih.gov

Such crystallographic data provides unambiguous proof of the molecular structure and offers valuable insights into the solid-state packing, conformation, and intermolecular forces that govern the material's properties. This information is critical for understanding its physical properties and reactivity in the solid state.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. uci.edutum.de For methyl 4,6-dichloronicotinate, DFT calculations help in understanding the distribution of electrons within the molecule and predicting its three-dimensional shape. These calculations are fundamental to predicting the molecule's reactivity and physical properties. uci.edu

Key molecular descriptors calculated for this compound include:

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 39.19 Ų | chemscene.com |

| LogP | 2.175 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

These parameters, derived from its electronic structure, are crucial for predicting its behavior in different chemical environments and its potential as a drug candidate. The molecular formula is C₇H₅Cl₂NO₂, and its molecular weight is 206.03 g/mol. chemscene.combldpharm.comsigmaaldrich.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling plays a crucial role in elucidating the mechanisms of reactions involving this compound. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, computational models can predict the regioselectivity of the reaction. nih.govscispace.com

A reactivity model for oxidative addition to palladium has been used to predict the outcomes of such reactions. nih.govrsc.org For this compound, the model predicts the difference in the activation energy (ΔΔG‡OA) for the oxidative addition at the C6 and C3 positions. This difference helps in determining which position is more likely to react. nih.govscispace.com

Predicted and Observed Selectivity in Suzuki-Miyaura Coupling:

| Parameter | Predicted Value | Observed Value | Source |

|---|---|---|---|

| ΔΔG‡OA | 5.4 - 5.6 kJ mol⁻¹ | 4.5 kJ mol⁻¹ | nih.govscispace.com |

| Selectivity (C6:C3) | ~7:1 | 5:1 | nih.govscispace.comchemrxiv.orgchemrxiv.org |

These computational predictions are in good agreement with experimental observations, which show a preference for substitution at the C6 position. nih.govscispace.com The models consider factors like frontier molecular orbital (FMO) symmetry to explain this selectivity. chemrxiv.orgchemrxiv.org For example, the Lowest Unoccupied Molecular Orbital (LUMO) has a large contribution from the C6 position, making it more susceptible to nucleophilic attack. chemrxiv.orgchemrxiv.org

This compound is a versatile starting material. It undergoes selective nucleophilic aromatic substitution (SNAr) reactions with various amines to form methyl 4-amino-6-chloronicotinate derivatives. acs.orgkent.ac.uk It can also be used to synthesize 4,6-dichloronicotinic acid through hydrolysis. chemicalbook.com

Conformational Analysis and Energy Minimization Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. nih.govlumenlearning.commdpi.com For this compound, this involves studying the rotation around the single bond connecting the ester group to the pyridine (B92270) ring.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govijsrtjournal.comresearchgate.net This is particularly important in drug discovery for understanding how a ligand, such as a derivative of this compound, might interact with a biological target like a protein. ijsrtjournal.com

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and flexibility of the ligand-target complex over time. nih.gov While direct molecular docking and dynamics simulations for this compound itself are not specified, its derivatives are extensively studied. For example, derivatives of methyl 6-((5-cyanopyrazin-2-yl)amino)nicotinates have been optimized as inhibitors of Checkpoint Kinase 1 (CHK1), where docking studies would be instrumental in understanding their binding mode. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. kent.ac.uk These models are used to predict the activity of new compounds based on their structural features.

In the optimization of CHK1 inhibitors derived from this compound, QSAR principles are applied. acs.orgkent.ac.uk For instance, a correlation was found between the calculated lipophilicity (ALogP) and the inhibition of the hERG ion channel for a series of 4-amino-substituted methyl 6-((5-cyanopyrazin-2-yl)amino)nicotinates. acs.orgkent.ac.uk This relationship helps in designing new compounds with reduced hERG liability, a common issue in drug development. Predictive models based on such relationships guide the selection of compounds for synthesis and further testing. kent.ac.uk

Applications and Pharmacological Investigations of Methyl 4,6 Dichloronicotinate and Its Derivatives

Role as a Key Intermediate in Bioactive Compound Synthesis

The strategic placement of chloro substituents on the pyridine (B92270) ring of Methyl 4,6-dichloronicotinate provides synthetic handles for the introduction of various functional groups through nucleophilic substitution reactions. This versatility has established the compound as a crucial precursor in the development of both pharmaceuticals and agrochemicals.

Precursor in Pharmaceutical Development

This compound and its close analog, ethyl 4,6-dichloronicotinate, are instrumental in the synthesis of complex pharmaceutical agents, most notably in the field of oncology. A prominent example is the synthesis of Ripretinib, a kinase inhibitor approved for the treatment of advanced gastrointestinal stromal tumors (GIST).

In the synthesis of Ripretinib, ethyl 4,6-dichloronicotinate undergoes a series of reactions to form a key aldehyde intermediate. This transformation typically involves a nucleophilic substitution at the 4-position with ethylamine, followed by reduction of the ester to an alcohol, and subsequent oxidation to the aldehyde. This aldehyde is then utilized in a crucial reductive amination step to construct the core structure of the final drug molecule. Ripretinib functions as a broad-spectrum kinase inhibitor, targeting mutations that confer resistance to other therapies.

Table 1: Pharmaceutical Application of a this compound Derivative

| Precursor | Key Intermediate | Final Pharmaceutical Product | Therapeutic Application |

| Ethyl 4,6-dichloronicotinate | 4-amino-6-chloronicotinaldehyde derivative | Ripretinib | Treatment of advanced gastrointestinal stromal tumors (GIST) |

Building Block for Agrochemicals

Research into Specific Biological Activities of Derivatives

The chemical scaffold of this compound has been exploited to generate a multitude of derivatives that have been investigated for a range of biological activities. Research has particularly focused on their potential as antifungal agents and as inhibitors of protein kinases, which are critical targets in cancer therapy.

Antifungal Efficacy and Mechanism of Action

Derivatives of this compound have demonstrated significant antifungal activity. These compounds are effective against a variety of fungal species, including those that are pathogenic to both humans and plants. For instance, they have shown efficacy against Candida albicans, a common cause of fungal infections in humans.

The mechanism of action for these antifungal derivatives is believed to involve the inhibition of essential fungal cellular processes. By interfering with the growth and replication of fungal cells, these compounds can effectively control the spread of infection. The broad-spectrum applicability of these derivatives in both medicine and agriculture underscores the importance of the dichloronicotinate scaffold in the design of novel antifungal agents.

Inhibition of Kinases (e.g., Checkpoint Kinase 1 (CHK1) Inhibitors)

While direct evidence of this compound derivatives as specific inhibitors of Checkpoint Kinase 1 (CHK1) is not extensively documented in publicly accessible research, the broader class of pyridine-based compounds has been a significant area of focus in the development of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in diseases such as cancer.

CHK1 is a key regulator of the cell cycle and DNA damage response, making it an attractive target for cancer therapy. The general strategy in developing kinase inhibitors involves designing molecules that can bind to the ATP-binding pocket of the kinase, thereby preventing its activity. The structural features of dichloropyridine derivatives, which can be synthesized from this compound, make them suitable candidates for such a role.

The development of effective kinase inhibitors is heavily reliant on understanding the structure-activity relationships (SAR) of a given chemical series. For pyridine-based kinase inhibitors, SAR studies have revealed several key features that influence their potency and selectivity.

The nature and position of substituents on the pyridine ring are critical for determining the binding affinity of the inhibitor to the target kinase. For dichloropyridine derivatives, the chlorine atoms can serve as points for further chemical modification to optimize interactions with the amino acid residues in the kinase's active site. For instance, replacing one of the chlorine atoms with a different functional group can lead to enhanced hydrogen bonding or hydrophobic interactions, thereby increasing the inhibitory activity.

Table 2: Key Considerations in the Structure-Activity Relationship of Pyridine-Based Kinase Inhibitors

| Structural Feature | Influence on Kinase Inhibition | Rationale |

| Substituents on the pyridine ring | Potency and selectivity | Can form specific hydrogen bonds and hydrophobic interactions with the kinase active site. |

| Overall molecular shape | Binding affinity | The geometry of the molecule must be complementary to the shape of the ATP-binding pocket. |

| Electronic properties | Strength of binding interactions | The distribution of charge on the inhibitor molecule influences electrostatic interactions with the target protein. |

Cellular Activity and Selectivity Profiles

Derivatives of this compound have demonstrated notable cellular activity, particularly in the realms of antifungal and potential anticancer applications. The parent compound, this compound, is recognized for its utility in preparing antifungal medications. It exhibits significant therapeutic effects against various fungal infections, including those caused by Candida albicans and other Candida species, by inhibiting the growth and replication of fungal cells. tantuchemicals.com Compared to some traditional antifungal drugs, it is suggested to have higher efficacy and lower toxicity. tantuchemicals.com

While direct studies on the anticancer cellular activity of this compound derivatives are not extensively detailed in the reviewed literature, research on analogous halogenated heterocyclic compounds provides insights into their potential. For instance, studies on halogenated benzofuran (B130515) derivatives have shown selective cytotoxic potential against certain cancer cell lines. nih.gov One such study identified two compounds that displayed significant cytotoxicity against selected cancer cell lines while showing no cytotoxicity towards normal human umbilical vein endothelial cells (HUVEC). nih.gov Specifically, one compound exhibited the highest cytotoxicity in the A549 lung cancer cell line with an IC50 value of 6.3 ± 2.5 µM and moderate activity in the HepG2 liver cancer cell line with an IC50 of 11 ± 3.2 µM. nih.gov Another derivative showed more pronounced effects in HepG2, A549, and SW620 colon cancer cell lines, with IC50 values of 3.8 ± 0.5 μM, 3.5 ± 0.6 μM, and 10.8 ± 0.9 μM, respectively. nih.gov This highlights the principle that halogenated heterocyclic structures can be engineered to exhibit selective toxicity towards cancerous cells.

The table below summarizes the reported antifungal activity of this compound.

| Compound | Target Organism | Activity | Reference |

| This compound | Candida albicans | Inhibits growth and replication | tantuchemicals.com |

| This compound | Candida species | Inhibits growth and replication | tantuchemicals.com |

Other Potential Biological Targets and Pathways

Beyond direct cytotoxicity, derivatives of nicotinic acid, the parent scaffold of this compound, have been investigated for their interactions with various biological targets and pathways, suggesting potential therapeutic applications in other areas.

One area of investigation is the inhibition of cytochrome P450 (P450) enzymes. Nicotinic acid and nicotinamide (B372718) have been shown to inhibit human P450 enzymes, with nicotinic acid inhibiting CYP2D6 and nicotinamide inhibiting CYP3A4 and CYP2E1. nih.gov This inhibition is thought to occur through the coordination of the pyridine nitrogen atom to the heme iron of the enzyme. nih.gov Such interactions could have implications for drug metabolism and the potential for drug-drug interactions.

Furthermore, derivatives of nicotinic acid have been explored for their anti-inflammatory properties. Two series of novel nicotinic acid derivatives were synthesized and evaluated for their ability to inhibit inflammatory mediators. nih.gov Several of these compounds exhibited significant anti-inflammatory activity by inhibiting the production of nitrite, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov Some derivatives also demonstrated potent inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov

Additionally, certain 2-substituted pyridine derivatives have been synthesized and evaluated for their pharmacological activities, revealing anticonvulsant and sympathetic blocking properties. nih.gov

The diverse biological activities of related pyridine and nicotinic acid derivatives are summarized in the table below.

| Compound Class | Potential Biological Target/Pathway | Observed Effect |

| Nicotinic acid, Nicotinamide | Cytochrome P450 enzymes (CYP2D6, CYP3A4, CYP2E1) | Inhibition |

| Nicotinic acid derivatives | COX-2, TNF-α, IL-6 | Inhibition of production/activity |

| 2-Substituted pyridine derivatives | Central and autonomic nervous systems | Anticonvulsant and sympathetic blocking activity |

Pharmacokinetics and Metabolic Stability Studies (e.g., microsomal stability)

Specific pharmacokinetic and metabolic stability data for this compound and its derivatives are not extensively available in the public domain. However, studies on structurally related compounds can provide insights into their likely metabolic fate and pharmacokinetic profiles.

The ester functionality in this compound suggests that it may be susceptible to hydrolysis by esterases, a common metabolic pathway for ester-containing drugs. Research on prednimustine, a prednisolone (B192156) ester of chlorambucil, demonstrated that esterification significantly alters the pharmacokinetics of the parent drug in rats. nih.gov The ester form resulted in lower plasma concentrations of the active metabolites over a prolonged period, which was associated with reduced toxicity. nih.gov This suggests that the methyl ester of 4,6-dichloronicotinic acid could act as a pro-drug, with its pharmacokinetic profile being influenced by the rate of its hydrolysis.

The presence of chlorine atoms on the pyridine ring also has implications for metabolism. The metabolism of other chloropyridinyl compounds, such as the neonicotinoid insecticides, involves reactions like dechlorination.

While no direct microsomal stability data for this compound was found, methodologies for assessing the in vitro metabolic stability of new chemical entities are well-established. For instance, a study on novel arylpiperazine derivatives utilized human liver microsomes in the presence of NADPH to determine the half-life and intrinsic clearance of the compounds, providing a quantitative measure of their metabolic stability. nih.gov Such assays are crucial in early drug discovery to predict the in vivo clearance of a compound.

Toxicity and Safety Profiles in Preclinical Research Contexts

Detailed preclinical toxicity and safety profiles for this compound and its specific derivatives are not widely published. However, information on the broader class of pyridine and its alkyl derivatives offers some general toxicological context.

Crude tar bases containing pyridine and its alkyl derivatives have been shown to cause moderate to severe skin irritation in animal studies. industrialchemicals.gov.au Some individual components are also reported to be severe eye irritants. industrialchemicals.gov.au

In vivo toxicity studies of other chlorinated compounds, such as 1,3-dichloropropene, have shown dose-dependent DNA fragmentation in the liver and gastric mucosa of rats, indicating potential genotoxicity. nih.gov The detoxification of such compounds can be dependent on glutathione (B108866) (GSH) levels, and depletion of GSH can enhance their toxic effects. nih.gov

Preclinical evaluation of new chemical entities typically involves a battery of in vitro and in vivo toxicity studies. For example, the toxicity of natural products with potential agricultural applications was assessed using fish embryos and mammalian cell lines to identify compounds that caused significant mortality and developmental abnormalities. mdpi.com Such assays are crucial for the early identification of potential safety liabilities.

The table below presents a summary of the observed toxicities for related compound classes.

| Compound Class | Type of Toxicity Observed | Model System |

| Pyridine, alkyl derivatives | Skin and eye irritation | Rabbits |

| 1,3-Dichloropropene | Genotoxicity (DNA fragmentation) | Rats |

Future Research Directions and Translational Perspectives

Emerging Synthetic Methodologies for Enhanced Accessibility

The accessibility of Methyl 4,6-dichloronicotinate and its analogs is a critical factor for its widespread investigation and application. While traditional synthetic routes exist, emerging methodologies offer pathways to more efficient, sustainable, and diverse syntheses.

One promising area is the adoption of continuous flow chemistry . This technology offers enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the potential for seamless scale-up. beilstein-journals.orgmtak.hu The synthesis of pyridine (B92270) derivatives, including functionalized nicotinates, has been successfully demonstrated in continuous flow systems, often leading to higher yields and purity compared to batch processes. beilstein-journals.orgresearchgate.net Microwave-assisted synthesis, sometimes integrated with flow systems, can further accelerate reaction times and improve energy efficiency. ijarsct.co.in

Transition-metal-catalyzed C-H functionalization represents another frontier for the synthesis of substituted pyridines. nih.govthieme-connect.comrsc.org This approach allows for the direct introduction of functional groups onto the pyridine ring, bypassing the need for pre-functionalized starting materials and offering a more atom-economical route to novel derivatives. thieme-connect.com

Photoredox catalysis is a rapidly developing field that utilizes visible light to initiate chemical transformations under mild conditions. rsc.orgacs.org This methodology has been applied to the synthesis of functionalized pyridines and offers a green alternative to traditional methods that often require harsh reagents and high temperatures. rsc.orgacs.orgnih.govresearchgate.net

Furthermore, enzymatic and biocatalytic methods are gaining traction for the synthesis of nicotinic acid and its derivatives. nih.govnih.govmdpi.com These approaches offer high selectivity and operate under mild, environmentally friendly conditions, reducing the generation of hazardous waste. nih.govresearchgate.net The use of immobilized enzymes in packed-bed bioreactors could pave the way for continuous and cost-effective production. mdpi.com

| Methodology | Potential Advantages for this compound Synthesis |

| Continuous Flow Chemistry | Enhanced safety, scalability, and reaction control |

| C-H Functionalization | Increased atom economy and access to novel derivatives |

| Photoredox Catalysis | Mild reaction conditions and sustainable energy source |

| Enzymatic Synthesis | High selectivity and environmentally friendly processes |

Exploration of Novel Biological Applications

The dichlorinated pyridine core of this compound serves as a valuable scaffold for the discovery of new biologically active molecules. While its use as an intermediate for antifungal agents is established, future research is expected to uncover a broader spectrum of applications in both medicine and agriculture. tantuchemicals.comrsc.org

In the realm of agrochemicals , derivatives of nicotinic acid have shown promise as herbicides. nottingham.ac.ukusda.govresearchgate.net For instance, a series of N-(arylmethoxy)-2-chloronicotinamides, which share a structural resemblance to derivatives of this compound, have exhibited significant herbicidal activity against various weeds. nottingham.ac.ukusda.gov Further structural modifications of the this compound backbone could lead to the development of new and more effective herbicides.

In medicinal chemistry , the pyridine motif is a common feature in many therapeutic agents. The unique electronic properties conferred by the two chlorine atoms in this compound make it an attractive starting point for the design of novel therapeutics. Research into related dichloropyridine derivatives suggests potential applications as kinase inhibitors, which are crucial in cancer therapy, as well as potential antiviral and antitubercular agents.

The exploration of a diverse chemical space around the this compound scaffold is a key strategy for identifying new biological activities. High-throughput screening of compound libraries derived from this molecule against a wide range of biological targets will be instrumental in uncovering novel therapeutic and agrochemical leads.

Development of Advanced Computational Models for Predictive Design

Advanced computational models are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds with desired activities. For this compound and its derivatives, these models can accelerate the discovery and optimization process.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of dichloronicotinate derivatives with their biological activities. researchgate.net By developing robust QSAR models, researchers can predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the reliance on extensive and costly experimental screening. researchgate.net

Molecular docking simulations can provide insights into the binding interactions of this compound analogs with specific biological targets, such as enzymes or receptors. This information is crucial for understanding the mechanism of action and for designing modifications that enhance binding affinity and selectivity.

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of predictive design. researchgate.netnih.govresearchgate.netnih.govmdpi.com ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to identify complex patterns and make accurate predictions for new molecules. nih.govnih.gov This can significantly expedite the identification of lead compounds with desirable properties.

A significant challenge in the computational modeling of halogenated compounds is the accurate representation of their electronic properties. The development of more sophisticated force fields , including polarizable models, is crucial for improving the accuracy of simulations involving molecules like this compound. nih.govacs.orgacs.orgunipi.itnih.gov

| Computational Approach | Application in this compound Research |

| QSAR | Predicting biological activity based on chemical structure |

| Molecular Docking | Elucidating binding modes with biological targets |

| Machine Learning | Accelerating the discovery of new active compounds |

| Advanced Force Fields | Improving the accuracy of molecular simulations |

Integration into Multi-Component Reaction Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient and atom-economical approach to chemical synthesis. nih.gov The integration of this compound as a building block in MCRs could provide rapid access to a wide array of structurally diverse and complex molecules.

The reactive sites on this compound, including the chlorine atoms which are susceptible to nucleophilic substitution and the ester group which can be modified, make it a versatile component for MCRs. By carefully designing reaction conditions and choosing appropriate reaction partners, a variety of novel heterocyclic systems incorporating the dichloropyridine moiety can be constructed.

For instance, this compound could potentially be utilized in tandem or domino reaction sequences, where a single synthetic operation generates multiple chemical bonds. This strategy can significantly reduce the number of synthetic steps, purification procedures, and the amount of waste generated.

The development of novel MCRs involving halopyridines is an active area of research. Exploring the reactivity of this compound in these systems could lead to the discovery of new and efficient synthetic routes to libraries of compounds for biological screening.

Challenges and Opportunities in Scaling Up Research Discoveries

The successful translation of promising research findings from the laboratory to industrial applications hinges on the ability to scale up the synthesis of this compound and its derivatives in a safe, cost-effective, and environmentally responsible manner.

One of the primary challenges is the handling of potentially hazardous reagents and intermediates that may be involved in the synthesis of halogenated pyridines. The development of robust and safe manufacturing processes is paramount. Furthermore, ensuring the economic viability of the synthesis on a large scale requires the optimization of reaction conditions to maximize yield and minimize the cost of starting materials and reagents.

The adoption of green chemistry principles presents a significant opportunity to address these challenges. nih.govresearchgate.net This includes the use of less hazardous solvents, the development of catalytic processes to replace stoichiometric reagents, and the minimization of waste generation. ijarsct.co.inrsc.org

Continuous flow manufacturing offers a transformative solution for the scale-up of chemical processes. beilstein-journals.orgmtak.huspringerprofessional.demdpi.comresearchgate.netresearchgate.netorganic-chemistry.org By moving from traditional batch reactors to continuous flow systems, it is possible to achieve better process control, enhance safety, and facilitate a more straightforward path to large-scale production. beilstein-journals.org The improved heat and mass transfer in microreactors can lead to higher yields and selectivities, while the smaller reactor volumes reduce the risks associated with handling energetic or hazardous materials.

The development of efficient purification methods for large-scale production is another critical consideration. Crystallization and other non-chromatographic techniques are generally preferred for their cost-effectiveness and scalability.

Ultimately, a multidisciplinary approach that combines synthetic chemistry, chemical engineering, and green chemistry principles will be essential to overcome the challenges and capitalize on the opportunities in scaling up the production of this compound and its valuable derivatives.

Q & A

Advanced Research Question

- NMR spectroscopy : ¹H/¹³C NMR distinguishes between 4- and 6-substituted isomers (e.g., coupling patterns in aromatic regions).

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulae and detects halogen isotope patterns.

- X-ray crystallography : Resolves ambiguous regiochemistry in crystalline derivatives (though no crystal data is reported in the evidence).

- HPLC-DAD : Quantifies purity and identifies byproducts using UV-Vis spectral matching .

How does steric hindrance influence the reactivity of this compound in multi-step syntheses?

Advanced Research Question

Steric effects at the 4- and 6-positions dictate reactivity in sequential substitutions. For example:

- Kinase inhibitor synthesis : Bulky substituents at the 4-position (e.g., isopropyl groups) slow subsequent 6-position reactions, requiring elevated temperatures or microwave-assisted heating.

- Protecting groups : Temporary protection of one chlorine (e.g., using Boc groups) enables selective functionalization. Computational tools (e.g., molecular docking) can predict steric clashes in target binding .

What safety precautions are critical when handling this compound?

Basic Research Question

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste disposal : Halogenated waste must be segregated and treated as hazardous.

- Emergency protocols : Neutralize spills with sodium bicarbonate and adsorbents like vermiculite .

How can researchers troubleshoot low yields in SNAr reactions involving this compound?

Advanced Research Question

- Solvent drying : Use molecular sieves or distillation to remove moisture from solvents.

- Catalyst optimization : Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) to enhance nucleophilicity.

- Temperature control : Microwave synthesis (100–150°C) reduces reaction times and improves yields.

- Byproduct analysis : GC-MS identifies competing pathways (e.g., elimination or hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.